molecular formula C24H18ClN12Ru+ B15350909 2-Pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride

2-Pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride

Cat. No.: B15350909
M. Wt: 611.0 g/mol
InChI Key: ORPFWAGYEBFJIX-UHFFFAOYSA-M
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Description

2-Pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride is a complex compound that combines a pyrimidine derivative with a ruthenium(II) ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride typically involves the reaction of pyrimidin-2-ylpyrimidine with ruthenium chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as acetonitrile or methanol is common.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride can undergo various types of chemical reactions, including:

  • Oxidation: : The ruthenium center can be oxidized to higher oxidation states.

  • Reduction: : The compound can be reduced to lower oxidation states.

  • Substitution: : Substitution reactions at the pyrimidine ring can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or osmium tetroxide, and reducing agents such as sodium borohydride. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the compound, as well as various substituted derivatives of the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, 2-Pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride is used as a catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it valuable in synthetic chemistry.

Biology

In biological research, this compound has been studied for its potential anti-inflammatory and anti-cancer properties. Its interaction with biological molecules can lead to the development of new therapeutic agents.

Medicine

In medicine, the compound is being explored for its use in diagnostic imaging and as a contrast agent in magnetic resonance imaging (MRI). Its unique properties make it suitable for enhancing the contrast in imaging studies.

Industry

In industry, this compound is used in the production of electronic materials and as a component in electrochemical sensors

Mechanism of Action

The mechanism by which 2-Pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride exerts its effects involves its interaction with specific molecular targets. The ruthenium center can bind to biological molecules, leading to changes in their activity. The pathways involved include oxidative stress pathways and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,2'-bipyridyl)ruthenium(II) complex: : This compound is similar in that it also contains a ruthenium center and is used in electrochemical applications.

  • Pyrimidine derivatives: : Other pyrimidine derivatives share structural similarities and are used in various chemical and biological applications.

Uniqueness

2-Pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride is unique due to its specific combination of a pyrimidine derivative with a ruthenium(II) ion, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C24H18ClN12Ru+

Molecular Weight

611.0 g/mol

IUPAC Name

2-pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride

InChI

InChI=1S/3C8H6N4.ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;/h3*1-6H;1H;/q;;;;+2/p-1

InChI Key

ORPFWAGYEBFJIX-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Cl-].[Ru+2]

Origin of Product

United States

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